molecular formula C23H27N5O B12251439 N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

Cat. No.: B12251439
M. Wt: 389.5 g/mol
InChI Key: WVXRNMVLEOZRRT-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a naphthyridine moiety, and a pyridine ring

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-tert-butyl-4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C23H27N5O/c1-23(2,3)27-22(29)28-12-8-17(9-13-28)20-5-4-18-14-19(15-25-21(18)26-20)16-6-10-24-11-7-16/h4-7,10-11,14-15,17H,8-9,12-13H2,1-3H3,(H,27,29)

InChI Key

WVXRNMVLEOZRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the naphthyridine core.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid or ester.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-[6-(pyridin-3-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide
  • N-tert-butyl-4-[6-(pyridin-2-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide
  • N-tert-butyl-4-[6-(quinolin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

Uniqueness

N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine and naphthyridine rings, along with the piperidine and carboxamide groups, contributes to its versatility and potential for diverse applications.

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